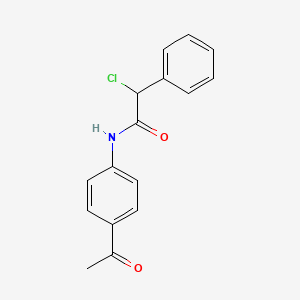

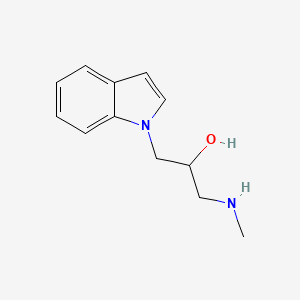

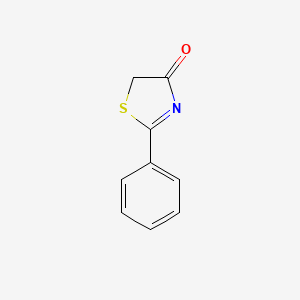

![molecular formula C16H28N2O3 B3156350 Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- CAS No. 82755-59-7](/img/structure/B3156350.png)

Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-

Overview

Description

“Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-” is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .

Chemical Reactions Analysis

Cyclohexanecarboxylic acid, a related compound, is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene . Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Scientific Research Applications

Molecular Structure and Conformation

- Molecular Conformations in Aqueous Solution : Cyclohexanecarboxylic acid derivatives, specifically cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, exhibit zwitterionic forms in aqueous solutions. The most stable conformations for these compounds are staggered forms, with significant atomic distances between amino and carboxyl groups, influencing their antifibrinolytic effects (Yanaka et al., 1981).

Chemical Synthesis and Derivatives

- Synthesis of Derivatives for Anti-Plasmin Activity : Various derivatives of 4-aminomethylcyclohexanecarboxylic acid have been synthesized and studied for their potential antiplasmin activities. The configurations and conformations of these isomers in aqueous solutions have been a key focus, contributing to their pharmacological properties (Isoda & Yamaguchi, 1980).

Reactivity and Stability

- Thermal Stability and Decomposition : The thermal stability and decomposition mechanisms of trans-4-(aminomethyl)cyclohexanecarboxylic acid have been studied, revealing insights into its physical properties and potential applications in various fields (Guo et al., 2007).

Medicinal Chemistry

- Derivatives for ACE Inhibition : Hydroxamic derivatives of cyclohexanecarboxylic acid have shown promising results as angiotensin-converting enzyme (ACE) inhibitors, providing a novel approach to hypertension treatment. The potency of these compounds indicates their potential in medicinal applications (Turbanti et al., 1993).

Photochemistry

- Photo-induced Reactions : Studies on the photochemical behavior of cyclohexanecarboxylic acid derivatives have contributed to the understanding of their reactivity under different light conditions. This knowledge is crucial for applications in photochemistry and materials science (Leong et al., 1973).

Mechanism of Action

Target of Action

The primary target of this compound, also known as UY4HCW4TDV, is plasminogen , a protein that plays a crucial role in the breakdown of blood clots .

Mode of Action

UY4HCW4TDV acts as a lysine analogue . It binds to the lysine binding sites in plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin, the main protein component of blood clots, leading to a reduction in fibrinolysis .

Biochemical Pathways

The inhibition of plasminogen activation affects the fibrinolytic pathway . By preventing the conversion of plasminogen to plasmin, UY4HCW4TDV reduces the breakdown of fibrin clots. This results in an overall antifibrinolytic effect, which can be beneficial in conditions where excessive bleeding is a concern .

Result of Action

The primary result of UY4HCW4TDV’s action is the inhibition of fibrinolysis . By preventing the breakdown of fibrin clots, it helps control bleeding. This makes it potentially useful in various hemorrhagic diseases and in situations where abnormal bleeding occurs, such as during surgical procedures .

properties

IUPAC Name |

4-[[[4-(aminomethyl)cyclohexanecarbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h11-14H,1-10,17H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRKOLIXLGICGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NCC2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901113510 | |

| Record name | Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82755-59-7 | |

| Record name | Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901113510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Aminomethyl)cyclohexylcarbonyltranexamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4HCW4TDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

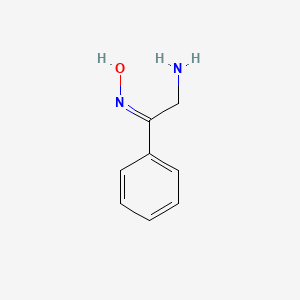

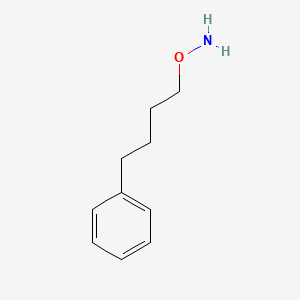

![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)

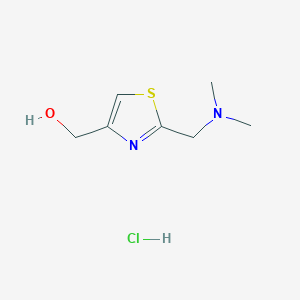

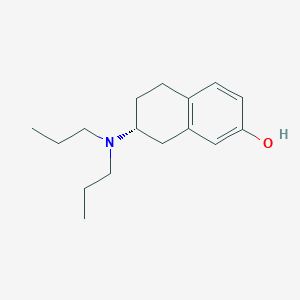

![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine](/img/structure/B3156344.png)

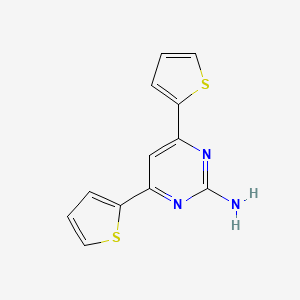

![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)